molecular formula C11H10N2O3 B1603824 Methyl 1-acetyl-1H-indazole-5-carboxylate CAS No. 239075-26-4

Methyl 1-acetyl-1H-indazole-5-carboxylate

Cat. No.: B1603824
CAS No.: 239075-26-4
M. Wt: 218.21 g/mol
InChI Key: JMZJFHDPNVMBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-acetyl-1H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Properties

Acetylation and Derivative Formation

Research has explored the acetylation reactions and derivative formation of related compounds, demonstrating the chemical versatility and potential for creating a variety of compounds with different properties. For example, studies on the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its derivatives have shown significant findings on the chemical behavior and product formation, offering insights into the synthesis of complex molecules (Dzygiel et al., 2001); (Dzygiel et al., 2004).

Click Chemistry Applications

Click chemistry, a modular approach that uses reliable chemical transformations, has been increasingly applied in drug discovery. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes is highlighted for its high reliability and specificity. Such methodologies potentially facilitate the synthesis of compounds like Methyl 1-acetyl-1H-indazole-5-carboxylate and its analogs for various applications (Kolb & Sharpless, 2003).

Pharmacological Potential

MAO-B Inhibition

Indazole and indole derivatives have been found to be potent, selective inhibitors of monoamine oxidase B (MAO-B), suggesting potential therapeutic applications in treating neurological disorders such as Parkinson's disease. Such compounds demonstrate the ability to engage with biological targets, offering a foundation for developing new treatments (Tzvetkov et al., 2014).

Challenges and Considerations in Drug Design

Metabolite Profiling and Drug Design

Research into the metabolic profiling and stability of synthetic cannabinoids has provided insights into the challenges of drug design, including the identification of primary metabolites and the effects of structural modifications on metabolic pathways. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new compounds (Wohlfarth et al., 2015).

Properties

IUPAC Name

methyl 1-acetylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-10-4-3-8(11(15)16-2)5-9(10)6-12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZJFHDPNVMBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626665
Record name Methyl 1-acetyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239075-26-4
Record name 1H-Indazole-5-carboxylic acid, 1-acetyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239075-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-acetyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of methyl 3-methyl-4-aminobenzoate (5.0 g, 30.0 mmol) and potassium acetate (2.94 g, 30.0 mmol) in chloroform (50 mL) is added acetic anhydride (5.66 mL, 60.0 mmol). The mixture is stirred for 30 min at rt, followed by the addition of 18-crown-6 (1.58 g, 6.0 mmol) and n-amyl nitrite (7.78 g, 66.0 mmol). The mixture is heated to reflux for 16 h, followed by cooling to rt. The mixture is washed sequentially with aqueous sodium bicarbonate solution (2×), water and brine. The organic layer is dried over MgSO4, filtered and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel. Elution with hexanes-EtOAc (80:20) gives 3.1 g (47%) of methyl 1-acetyl-1H-indazole-5-carboxylate as a yellow solid: 1H NMR (400 MHz, CDCl3) δ 8.52-8.50, 8.3, 8.2, 4.0, 2.8.
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.66 mL
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Three
Quantity
7.78 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 1-acetyl-1H-indazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-acetyl-1H-indazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-acetyl-1H-indazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-acetyl-1H-indazole-5-carboxylate
Reactant of Route 5
Methyl 1-acetyl-1H-indazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-acetyl-1H-indazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.